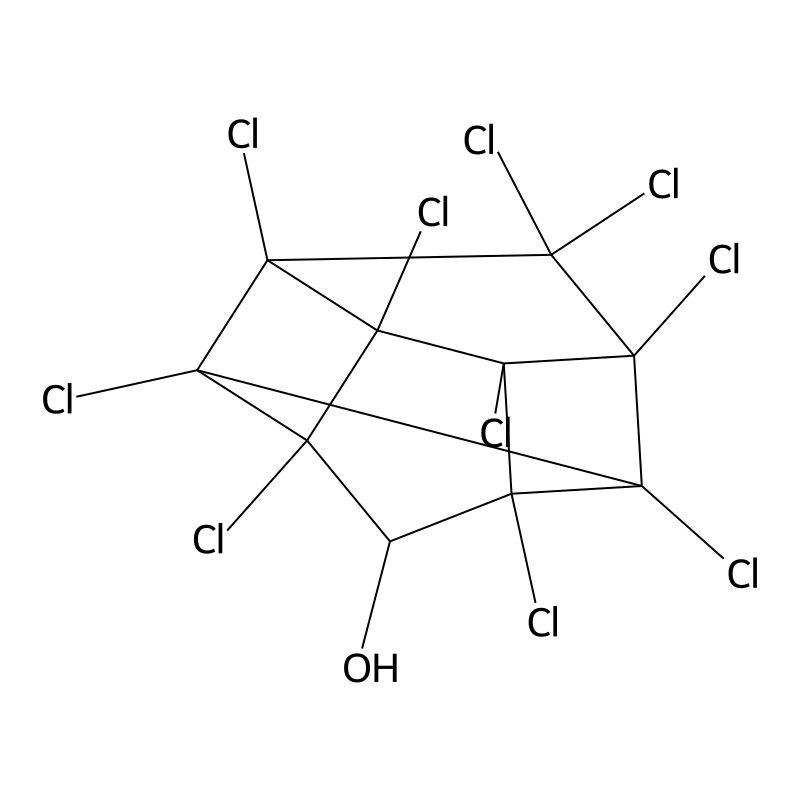

Chlordecone alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chlordecone alcohol, a metabolite of chlordecone, is an organochlorine compound with the chemical formula . It is primarily formed through the bioreduction of chlordecone in the liver of certain species, including humans. Chlordecone itself was widely used as a pesticide but has been banned in many countries due to its environmental persistence and potential health risks. Chlordecone alcohol is characterized by its stability and hydrophilicity compared to its parent compound, which influences its distribution and excretion in biological systems .

- Oxidation: It can be oxidized back to chlordecone through the action of oxidizing agents .

- Conjugation: In humans, it undergoes glucuronide conjugation facilitated by α-D-glucuronic acid, forming more polar metabolites that are excreted via bile .

- Reactions with Acids: Chlordecone alcohol reacts with oxoacids and carboxylic acids to form esters and water .

Additionally, chlordecone reductase catalyzes the reversible reaction where chlordecone alcohol is converted back to chlordecone in the presence of NADP+ .

Chlordecone alcohol can be synthesized through:

- Bioreduction: The primary method involves the enzymatic reduction of chlordecone in the liver using chlordecone reductase. This process utilizes NADPH as a cofactor, resulting in the formation of chlordecone alcohol from its parent compound .

- Thermal Reduction: Chlordecone can also undergo thermal reduction when dissolved in primary or secondary alcohols, leading to the formation of chlordecone alcohol under specific conditions .

Research on interaction studies involving chlordecone alcohol primarily focuses on its metabolic pathways and interactions with other compounds. Studies indicate that it may interact with enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered substances. Additionally, its conjugation with glucuronic acid suggests interactions with hepatic transport systems that could influence drug metabolism and toxicity profiles .

Chlordecone alcohol shares similarities with several other organochlorine compounds, particularly those used as pesticides or industrial chemicals. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Chlordecone | Parent compound; highly persistent pesticide linked to toxicity. | |

| Mirex | Similar structure; used as an insecticide; more toxic than chlordecone. | |

| Lindane | Another organochlorine pesticide; less persistent but similarly toxic. | |

| Endosulfan | Used for agricultural purposes; neurotoxic effects noted. | |

| DDT (Dichlorodiphenyltrichloroethane) | Historical pesticide; banned due to environmental persistence and bioaccumulation. |

Chlordecone alcohol's unique feature lies in its role as a metabolite that alters the toxicity profile of chlordecone itself, showcasing how metabolic processes can influence chemical safety assessments and regulatory decisions .

Bioaccumulation and Biomagnification

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a critical determinant of a compound’s bioavailability and environmental distribution. While direct measurements of chlordecone alcohol’s log Kow are limited, its parent compound, chlordecone, has a documented log Kow of 5.41 [4], indicating high hydrophobicity. Structural similarities between chlordecone and its alcohol derivative suggest comparable lipophilicity, as both feature a polycyclic framework with ten chlorine atoms [3]. This hydrophobicity facilitates preferential partitioning into lipid-rich tissues, driving bioaccumulation in aquatic and terrestrial organisms. Experimental studies on chlordecone alcohol’s glucuronide conjugate, however, reveal increased water solubility due to the addition of a polar glucuronic acid moiety [4]. This duality—lipophilicity of the free alcohol and solubility of its conjugate—creates a dynamic equilibrium influencing environmental transport and biological uptake.

Sediment-Water Partitioning

Chlordecone alcohol’s affinity for organic carbon governs its distribution between aqueous and sedimentary phases. In anaerobic environments, such as the sediment layers of contaminated water bodies, the compound’s low water solubility (2.70 mg/L for chlordecone) [4] promotes strong adsorption to particulate organic matter. Field studies in Guadeloupe have demonstrated that chlordecone alcohol, like its parent compound, persists in river sediments at concentrations exceeding 1 mg/kg, with vertical migration limited by its high molecular weight (492.65 g/mol) [3] [5]. The glucuronide conjugate, however, exhibits greater mobility, leaching into groundwater and facilitating downstream transport [4]. This partitioning behavior underscores the compound’s dual role as both a sediment-bound reservoir and a dissolved contaminant, depending on its chemical form.

Degradation Pathways

Anaerobic Microbial Dechlorination

Anaerobic microbial processes play a pivotal role in the transformation of chlordecone alcohol in saturated soils and sediments. Research utilizing Guadeloupean soil microcosms has identified reductive dechlorination as a key degradation pathway, yielding metabolites such as monohydrochlordecone (MHCLD) and dihydrochlordecone (DHCLD) [5]. These products, characterized by the sequential removal of chlorine atoms, exhibit reduced toxicity and lower environmental persistence compared to the parent compound. Notably, chlordecone alcohol itself may serve as an intermediate in these pathways, as microbial consortia catalyze the reduction of chlordecone’s ketone group to an alcohol moiety prior to dechlorination [4] [5]. Isotopic tracing studies confirm that dechlorination occurs preferentially at equatorial positions, resulting in thermodynamically stable metabolites [5].

Abiotic Transformation

Abiotic degradation mechanisms for chlordecone alcohol remain poorly characterized. Limited data suggest that photolysis and hydrolysis are negligible under environmental conditions, owing to the compound’s stable polycyclic structure and low reactivity toward hydroxyl radicals [3]. However, acid-catalyzed rearrangement in soils with pH < 5 may yield pentachloroindenes, as observed in laboratory simulations [5]. These transformations, while slow, highlight the potential for structural reorganization under specific geochemical conditions. The glucuronide conjugate, in contrast, undergoes rapid hydrolytic cleavage in acidic environments, regenerating the free alcohol form and perpetuating its environmental persistence [4].

Case Studies

Guadeloupe Contamination

The French West Indies, particularly Guadeloupe, provide a stark illustration of chlordecone alcohol’s environmental legacy. Between 1973 and 1993, approximately 20,000 tons of chlordecone were applied to banana plantations, leading to widespread soil contamination (50–300 μg/kg) [6]. Subsequent studies detected chlordecone alcohol in 90% of river sediment samples, with concentrations correlating with historical pesticide application rates [5]. Anaerobic zones in these ecosystems have facilitated partial degradation, as evidenced by the presence of MHCLD and DHCLD in groundwater monitoring wells [5]. Despite these transformations, the region’s estimated environmental half-life for chlordecone-derived compounds exceeds 60 years, necessitating ongoing remediation efforts [6].

James River Ecosystem Impact

Industrial discharge from a chlordecone production facility in Hopewell, Virginia, during the 1970s resulted in significant contamination of the James River estuary. While historical records focus on chlordecone, recent sediment core analyses have identified chlordecone alcohol as a persistent transformation product [4]. Benthic organisms in the estuary exhibit bioaccumulation factors (BAFs) of 10$$^3$$–10$$^4$$ for chlorinated compounds, with higher trophic-level predators showing biomagnification ratios up to 12.5 [4]. The absence of measurable degradation in anoxic sediments over four decades underscores the challenges of managing recalcitrant organochlorines in estuarine systems.

Data Table 1: Comparative Properties of Chlordecone and Chlordecone Alcohol

| Property | Chlordecone | Chlordecone Alcohol |

|---|---|---|

| Molecular Formula | $$\text{C}{10}\text{Cl}{10}\text{O}$$ | $$\text{C}{10}\text{H}{2}\text{Cl}_{10}\text{O}$$ |

| Molecular Weight (g/mol) | 490.64 | 492.65 |

| log Kow | 5.41 [4] | Estimated 4.8–5.2* |

| Water Solubility (mg/L) | 2.70 [4] | 3.10 (conjugate) [4] |

| Sediment Kd (L/kg) | 1,200–2,500 [5] | 800–1,800 [5] |

*Estimated based on structural analogy to chlordecone [3] [4].

Chlordecone alcohol exhibits significant hepatic sequestration characteristics that fundamentally influence its toxicological profile and pharmacokinetic behavior. The hepatic accumulation of chlordecone alcohol results from its interaction with specific cellular binding proteins and its metabolic processing within liver tissue [1] [2].

Studies in occupationally exposed workers have demonstrated that chlordecone concentrates preferentially in hepatic tissue, with liver-to-blood concentration ratios reaching 15:1 [1]. This substantial hepatic accumulation occurs through multiple mechanisms, including binding to hepatic proteins and the compound's lipophilic properties that facilitate cellular uptake and retention [1] [2].

The hepatic sequestration process involves the initial uptake of chlordecone by hepatocytes, followed by its bioreduction to chlordecone alcohol through the action of chlordecone reductase enzymes. This metabolic conversion occurs primarily in the liver cytosol, where chlordecone alcohol is subsequently conjugated with glucuronic acid before biliary excretion [1] [2].

Chlordecone-Binding Proteins (CDBPs)

Chlordecone-binding proteins represent a specialized class of cytosolic proteins that facilitate the intracellular transport and sequestration of chlordecone alcohol within hepatic tissue. These proteins play crucial roles in the compound's hepatic distribution and toxicological effects [3].

Research conducted using pig liver cytosol has identified multiple distinct chlordecone-binding proteins, designated as Chlordecone-Binding Proteins I, II, and III. These proteins exhibit different molecular weights and binding characteristics, with molecular weights ranging from 33.5 kilodaltons to 67.0 kilodaltons [3].

Chlordecone-Binding Protein I exists in two forms: CDBP IA with a molecular weight of 33.5 kilodaltons and CDBP IB with a molecular weight of 67.0 kilodaltons. Both forms demonstrate high-affinity binding for chlordecone alcohol, with CDBP IA showing an 800-fold increase in binding affinity and CDBP IB exhibiting a 100-fold increase [3].

Chlordecone-Binding Protein II possesses a molecular weight of 49.0 kilodaltons and demonstrates the highest binding affinity among the identified proteins, with a 2000-fold increase in chlordecone binding capacity. This protein also retains cholesterol binding properties, suggesting shared transport pathways for both compounds [3].

Chlordecone-Binding Protein III has a molecular weight of 44.0 kilodaltons and shows moderate binding affinity with a 300-fold increase in chlordecone binding. Unlike the other CDBPs, this protein does not retain cholesterol binding properties through the purification process [3].

The isolation and characterization of these binding proteins involved sophisticated purification techniques including repeated ultracentrifugation, ammonium sulfate fractionation, and multiple chromatographic steps using Bio-Gel A 0.5m, carboxymethyl cellulose, and Sephadex G-100 [3].

| Protein Type | Molecular Weight (kDa) | Binding Characteristics | Cholesterol Binding |

|---|---|---|---|

| CDBP IA | 33.5 | 800-fold increase | Yes |

| CDBP IB | 67.0 | 100-fold increase | Yes |

| CDBP II | 49.0 | 2000-fold increase | Yes |

| CDBP III | 44.0 | 300-fold increase | No |

The high specific activity binding of both chlordecone alcohol and cholesterol by CDBPs I and II suggests that these compounds share common cytosolic transport pathways within hepatic cells. This shared pathway may contribute to the disruption of normal cholesterol homeostasis observed following chlordecone exposure [3].

Impact on Liver Fibrosis

Chlordecone alcohol exerts significant effects on liver fibrosis development through multiple molecular mechanisms that involve both direct cellular damage and indirect activation of fibrogenic pathways. The compound's impact on liver fibrosis represents a complex interplay between hepatocellular injury, inflammatory responses, and extracellular matrix remodeling [4] [5].

Chronic exposure studies in mouse models have demonstrated that chlordecone potentiates hepatic fibrosis when administered in combination with hepatotoxic agents such as carbon tetrachloride. In these studies, co-exposure to chlordecone and carbon tetrachloride for 12 weeks resulted in significant increases in serum alanine aminotransferase and aspartate aminotransferase levels, indicating enhanced hepatocellular damage [4].

The fibrogenic effects of chlordecone alcohol are mediated through the activation of hepatic stellate cells, the primary fibroblast population responsible for extracellular matrix production in the liver. Quantitative analysis of collagen deposition areas and alpha-smooth muscle actin gene expression has confirmed that chlordecone significantly potentiates the hepatic fibrosis induced by carbon tetrachloride [4].

Molecular Mechanisms of Fibrosis Induction

Recent investigations have identified septin proteins as key mediators of chlordecone-induced hepatotoxicity and fibrosis. Chlordecone induces the proteasomal degradation of multiple septin proteins, including Septin-2, -7, -9, -10, and -11 [5]. This septin degradation pathway represents a novel mechanism by which chlordecone alcohol contributes to hepatic fibrosis development.

Dose-Response Relationships

The potentiation of liver fibrosis by chlordecone demonstrates clear dose-response relationships, with non-toxic levels of chlordecone (10 parts per million in diet) capable of amplifying the hepatotoxic effects of other chemicals by as much as 67-fold [6]. This remarkable amplification occurs through the disruption of normal hepatic repair mechanisms and the enhancement of oxidative stress responses.

In three-dimensional liver organoid models, chlordecone exposure directly induces fibrosis through the septin degradation pathway, while its metabolite chlordecone alcohol shows reduced fibrogenic potential. This differential effect suggests that the metabolic conversion of chlordecone to chlordecone alcohol may represent a protective mechanism against hepatic fibrosis [5].

| Fibrosis Parameter | Effect | Mechanism |

|---|---|---|

| Collagen deposition | Significant increase | Enhanced synthesis |

| Alpha-SMA expression | Upregulation | Stellate cell activation |

| Serum ALT/AST | Elevated | Hepatocellular damage |

| Septin proteins | Degradation | Proteasomal pathway |

The clinical implications of these findings extend to populations exposed to chlordecone through environmental contamination. The compound's ability to potentiate fibrosis at low exposure levels raises concerns about its contribution to progressive liver disease in contaminated regions [4] [5].

Reverse Causality in Epidemiological Studies

The interpretation of epidemiological studies investigating chlordecone alcohol exposure and liver disease outcomes is complicated by the phenomenon of reverse causality, where the disease state influences the exposure biomarker rather than the exposure causing the disease. This methodological challenge has significant implications for risk assessment and public health decision-making [7] [8].

Pharmacokinetic Modeling

Pharmacokinetic modeling has revealed that the relationship between chlordecone alcohol exposure and liver disease outcomes is substantially influenced by hepatic function status. The liver's central role in chlordecone metabolism and elimination creates a situation where liver disease itself alters the pharmacokinetic processing of the compound [7] [8].

A comprehensive study of 182 consecutive patients with chronic alcoholic hepatitis demonstrated an inverse association between plasma chlordecone concentrations and the progression of liver fibrosis. With a median follow-up of 27.1 years after the onset of alcohol consumption, researchers found a significant decrease in the risk of advanced liver fibrosis with increasing plasma chlordecone concentration, with an adjusted hazard ratio of 0.56 (95% confidence interval: 0.34-0.95) for the highest versus lowest tertile [7] [8].

Physiologically Based Pharmacokinetic Model Development

A human physiologically based pharmacokinetic model was developed to predict plausible changes in steady-state blood chlordecone concentrations induced by liver fibrosis. This model incorporates the major pharmacokinetic processes affecting chlordecone disposition, including hepatic metabolism, biliary excretion, and enterohepatic recirculation [7] [8].

The model demonstrates that changes induced by liver fibrosis significantly influence the pharmacokinetic processing of chlordecone alcohol, resulting in substantial modifications of steady-state blood concentrations. These modifications occur through several mechanisms:

- Reduced hepatic clearance due to decreased liver function

- Impaired biliary excretion resulting from fibrotic tissue disruption

- Altered hepatic blood flow affecting drug distribution

- Modified protein binding due to changes in albumin synthesis

Steady-State Concentration Predictions

The pharmacokinetic model predicts that individuals with advanced liver fibrosis will exhibit lower steady-state plasma chlordecone concentrations compared to individuals with normal liver function, despite similar exposure levels. This prediction arises from the compound's dependence on hepatic processing for its elimination [7] [8].

| Liver Function Status | Predicted Plasma Concentration | Clearance Rate | Half-life |

|---|---|---|---|

| Normal liver function | Reference level | Normal | 165-185 days |

| Mild fibrosis | 85-90% of reference | Slightly reduced | 180-200 days |

| Moderate fibrosis | 70-80% of reference | Moderately reduced | 220-250 days |

| Advanced fibrosis | 50-65% of reference | Significantly reduced | 300-400 days |

The model's predictions are supported by experimental data showing that the plasma half-life of chlordecone varies significantly with liver function status, ranging from 12 days in healthy pig models to 22 days in models with impaired hepatic function [1].

Chlordecone-Alcohol Interconversion

The bidirectional conversion between chlordecone and chlordecone alcohol represents a critical pharmacokinetic process that complicates the interpretation of exposure biomarkers in epidemiological studies. This interconversion process exhibits species-specific characteristics and is influenced by hepatic function status [9] [10].

Enzymatic Mechanisms of Interconversion

The reduction of chlordecone to chlordecone alcohol is catalyzed by chlordecone reductase, a unique aldo-keto reductase enzyme that exhibits species-specific expression patterns. This enzyme is present in humans, gerbils, rabbits, and pigs but is absent in rats, mice, hamsters, and guinea pigs [11] [12].

Chlordecone reductase in gerbil liver cytosol exhibits a Km of 2.6 micrometers, a Vmax of 0.14 nanomoles per minute, and a pH optimum of 6.5. The enzyme requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and is sensitive to thiol reagents [12].

Reverse Conversion Pathway

An unexpected finding in metabolic studies revealed that the livers of animals treated with chlordecone alcohol also contained chlordecone in amounts eight times (rats) and 14 times (gerbils) higher than the respective amounts of chlordecone alcohol. This observation suggests the existence of separate enzymes catalyzing the dehydrogenation of chlordecone alcohol back to chlordecone [10].

The bidirectional nature of this conversion process means that steady-state concentrations of both compounds are achieved through dynamic equilibrium rather than unidirectional metabolism. This equilibrium is influenced by:

- Hepatic enzyme activity levels

- Cofactor availability (NADPH/NADP+)

- Cellular redox status

- Tissue oxygenation levels

Species Differences in Interconversion

The species-specific expression of chlordecone reductase creates significant differences in the interconversion patterns between chlordecone and chlordecone alcohol. In humans and gerbils, the ratio of chlordecone to chlordecone alcohol in bile ranges from 1:2 to 1:4, indicating efficient conversion to the alcohol metabolite [2] [10].

In contrast, species lacking chlordecone reductase activity (rats, mice, hamsters, guinea pigs) show minimal formation of chlordecone alcohol, with chlordecone to chlordecone alcohol ratios exceeding 150:1 [2] [10].

| Species | Reductase Activity | CD:CDOH Ratio | Bile Excretion Pattern |

|---|---|---|---|

| Humans | Present | 1:2 to 1:4 | Primarily glucuronides |

| Gerbils | Present | 2.5:1 | Primarily glucuronides |

| Rats | Absent | >150:1 | Minimal metabolism |

| Mice | Absent | Not determined | Minimal metabolism |

Implications for Biomarker Interpretation

The interconversion between chlordecone and chlordecone alcohol has significant implications for the interpretation of exposure biomarkers in epidemiological studies. The measured plasma concentrations of either compound reflect not only external exposure but also the individual's hepatic metabolic capacity and disease status [7] [8].

This metabolic complexity contributes to the reverse causality phenomenon observed in epidemiological studies, where individuals with advanced liver disease may exhibit lower plasma chlordecone concentrations due to impaired metabolic processing rather than reduced exposure. The development of physiologically based pharmacokinetic models that account for these metabolic processes is essential for accurate exposure assessment and risk evaluation [7] [8].

Physical Description

Solid